molecular formula C7H11N3 B1591992 5-(Hydrazinylmethyl)-2-methylpyridine CAS No. 1016705-16-0

5-(Hydrazinylmethyl)-2-methylpyridine

Cat. No. B1591992
CAS RN: 1016705-16-0
M. Wt: 137.18 g/mol
InChI Key: HKENUDRBRCXGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hydrazinylmethyl)-2-methylpyridine, also known as HMP, is a pyridine derivative that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential biological effects. In

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-(Hydrazinylmethyl)-2-methylpyridine is a key component in synthesizing various heterocyclic compounds, particularly imidazopyridines. These compounds have a wide range of applications in medicinal chemistry due to their "drug prejudice" scaffold, making them valuable in the development of new pharmaceuticals. The synthesis strategies for these compounds include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions (Bagdi et al., 2015).

Structural Analysis and Spectroscopy

The structural and spectroscopic properties of pyridine derivatives, including this compound, have been extensively studied. For instance, X-ray diffraction methods and spectroscopic analysis like FT-IR, FT-R, and NMR have been utilized to understand the structural features of these compounds. Such studies provide insights into the interactions and bonding within the molecules, which are crucial for their potential applications in various fields (Tranfić et al., 2011).

Tumor Inhibitory and Antioxidant Activities

Some derivatives of this compound exhibit promising tumor inhibitory and antioxidant activities. The synthesis of these derivatives and their biological activities have been explored, showing potential in the development of new therapeutic agents for treating cancer and other oxidative stress-related diseases (Hamdy et al., 2013).

Photoelectrochemical Biosensors

This compound derivatives have been utilized in the development of photoelectrochemical (PEC) biosensors. These biosensors are designed for detecting specific biomolecules, offering high sensitivity and specificity. Such applications are vital in the fields of biochemistry and medical diagnostics (Li et al., 2020).

Fluorescent Probes and Bioorthogonal Labeling

Derivatives of this compound have been used to synthesize boron dipyrromethene fluorescent probes. These probes are valuable in bioorthogonal labeling of aldehydes and ketones, enabling the study of biomolecules in living systems without interfering with their normal functions. The absorption energies of these probes can be tuned to absorb light over a wide range of wavelengths, enhancing their application in biological imaging (Dilek & Bane, 2008).

Antimitotic Agents

Certain pyridine derivatives, including those derived from this compound, have shown potential as antimitotic agents. These compounds have exhibited antitumor activity in preclinical models, indicating their potential in developing new cancer treatments (Temple et al., 1992).

Mechanism of Action

: Heidary, M., Shariati, S., Nourigheimasi, S., Khorami, M., Moradi, M., Motahar, M., Bahrami, P., Akrami, S., & Kaviar, V. H. (2024). Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir. BMC Infectious Diseases, 24(1), 250. Read more

properties

IUPAC Name

(6-methylpyridin-3-yl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-2-3-7(4-9-6)5-10-8/h2-4,10H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKENUDRBRCXGFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602745
Record name 5-(Hydrazinylmethyl)-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1016705-16-0
Record name 5-(Hydrazinylmethyl)-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Hydrazinylmethyl)-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
5-(Hydrazinylmethyl)-2-methylpyridine
Reactant of Route 3
Reactant of Route 3
5-(Hydrazinylmethyl)-2-methylpyridine
Reactant of Route 4
5-(Hydrazinylmethyl)-2-methylpyridine
Reactant of Route 5
Reactant of Route 5
5-(Hydrazinylmethyl)-2-methylpyridine
Reactant of Route 6
5-(Hydrazinylmethyl)-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.